molecular formula C21H24N2O4 B4401832 3-Ethoxy-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]benzaldehyde

3-Ethoxy-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]benzaldehyde

Cat. No.: B4401832
M. Wt: 368.4 g/mol
InChI Key: ZBKULESCYSUZGJ-UHFFFAOYSA-N
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Description

3-Ethoxy-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]benzaldehyde is a complex organic compound with a molecular formula of C21H24N2O4 This compound is characterized by the presence of an ethoxy group, a phenylpiperazine moiety, and a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]benzaldehyde typically involves multiple steps. One common method includes the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 2-chloro-2-oxoethyl 4-phenylpiperazine-1-carboxylate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature for several hours. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. large-scale synthesis would generally follow similar steps as laboratory synthesis, with optimizations for yield and purity. This might involve the use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: 3-Ethoxy-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]benzoic acid.

    Reduction: 3-Ethoxy-4-[2-hydroxy-2-(4-phenylpiperazin-1-yl)ethoxy]benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethoxy-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including its role as a ligand in receptor binding studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]benzaldehyde is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethoxy-4-[2-(4-ethoxyphenoxy)ethoxy]benzaldehyde
  • 3-Methoxy-4-[2-oxo-2-(2,4,5-trimethylphenyl)ethoxy]benzaldehyde
  • 3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzaldehyde

Uniqueness

3-Ethoxy-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]benzaldehyde is unique due to the presence of the phenylpiperazine moiety, which imparts specific pharmacological properties. This distinguishes it from other similar compounds that may lack this functional group and, consequently, its associated biological activities .

Properties

IUPAC Name

3-ethoxy-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-2-26-20-14-17(15-24)8-9-19(20)27-16-21(25)23-12-10-22(11-13-23)18-6-4-3-5-7-18/h3-9,14-15H,2,10-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKULESCYSUZGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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